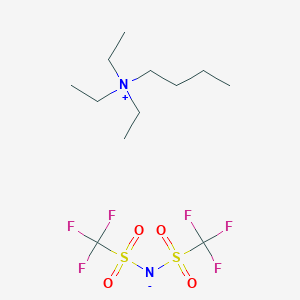
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the chemical formula C9H18F6N2O4S2 and a molecular weight of 396.37 g/mol . This compound is known for its high thermal stability, low volatility, and excellent solubility in various organic solvents . It is widely used in various scientific and industrial applications due to its unique properties.
作用机制
Target of Action
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide, also known as this compound 99%, is a type of ionic compound . It is primarily used as an electrolyte in the fabrication of lithium-ion batteries . Therefore, its primary targets are the anode and cathode of these batteries .
Mode of Action
The compound acts as an electrolyte, facilitating the movement of ions between the anode and cathode during the charge-discharge cycle of a lithium-ion battery . It interacts with its targets (anode and cathode) by providing a medium for the transfer of lithium ions, which is crucial for the functioning of the battery .
Biochemical Pathways
As an electrolyte in lithium-ion batteries, this compound is involved in the electrochemical reactions that occur during the charge-discharge cycle . These reactions are part of the broader biochemical pathway of energy storage and release in the battery .
Result of Action
The action of this compound in a lithium-ion battery results in the successful conduction of lithium ions between the anode and cathode . This ion movement is essential for the charge-discharge cycle of the battery, enabling energy storage and release .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature can affect the conductivity of the electrolyte and thus the efficiency of the battery . Moreover, the compound is stable under normal conditions but may decompose or react under extreme conditions such as high temperatures or in the presence of strong acids or bases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyltriethylammonium bis(trifluoromethylsulfonyl)imide typically involves the reaction of butyltriethylammonium bromide with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile . The reaction is carried out at room temperature, and the product is purified by recrystallization or extraction with an organic solvent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation, crystallization, or chromatography .
化学反应分析
Types of Reactions
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ammonium cation.
Redox Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and alkoxides.
Redox Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium salts, while redox reactions can produce oxidized or reduced forms of the compound .
科学研究应用
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
- Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
- Methyl-trioctylammonium bis(trifluoromethylsulfonyl)imide
- Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is unique due to its specific combination of the butyltriethylammonium cation and the bis(trifluoromethylsulfonyl)imide anion. This combination provides a balance of thermal stability, solubility, and ionic conductivity that is not found in other similar compounds . Additionally, its ability to act as both a solvent and a catalyst in various chemical reactions makes it highly versatile and valuable in scientific research and industrial applications .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;butyl(triethyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.C2F6NO4S2/c1-5-9-10-11(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-10H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWBZULXHNKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
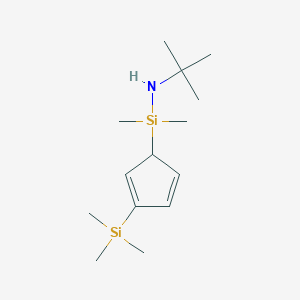
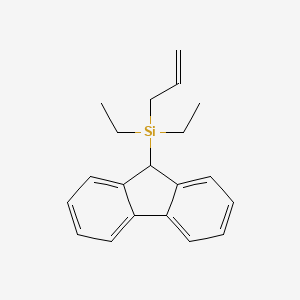
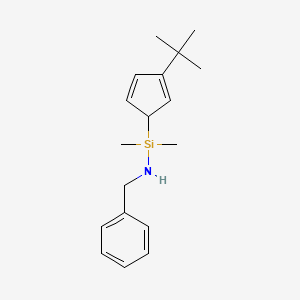
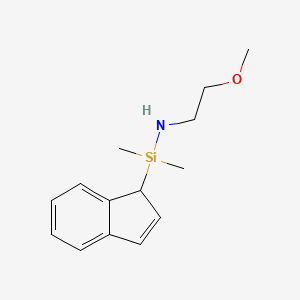
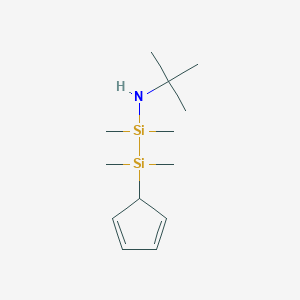
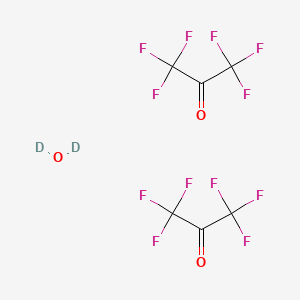
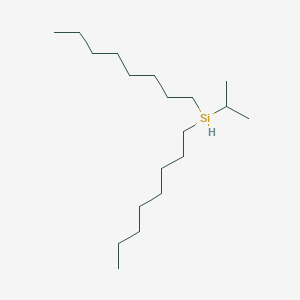
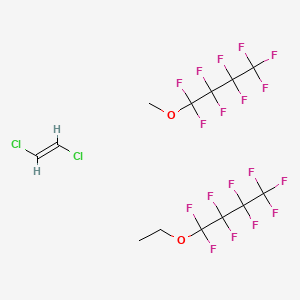
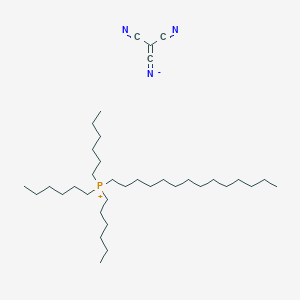
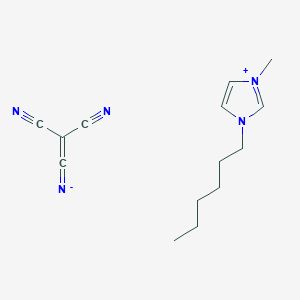

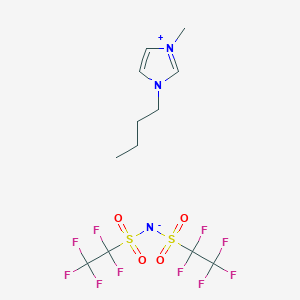
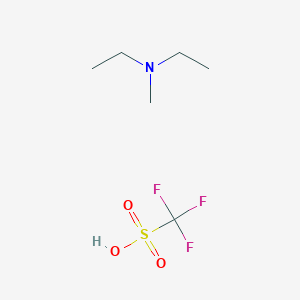
![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)
